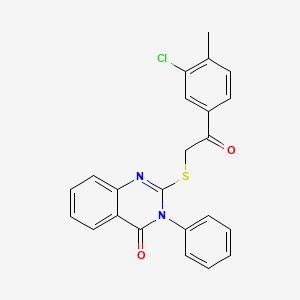

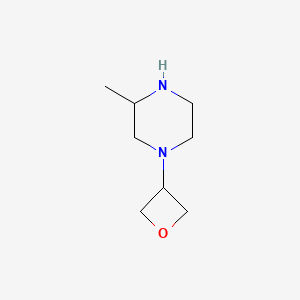

![molecular formula C12H7F3OS B2657080 2-[3-(Trifluoromethyl)benzoyl]thiophene CAS No. 816418-49-2](/img/structure/B2657080.png)

2-[3-(Trifluoromethyl)benzoyl]thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

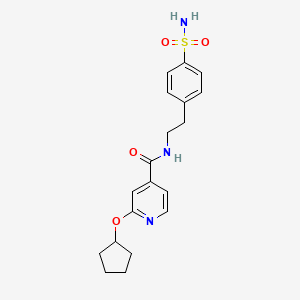

“2-[3-(Trifluoromethyl)benzoyl]thiophene” is a chemical compound. It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a trifluoromethyl group (-CF3) and a benzoyl group (-C6H5CO-), both attached to the thiophene ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name and the structures of related compounds. It likely contains a thiophene ring with a benzoyl group and a trifluoromethyl group attached. The exact positions of these groups on the thiophene ring can be inferred from the name of the compound .Wissenschaftliche Forschungsanwendungen

Domino Reactions with 2-Fluoro-3-trifluoromethylfurans and -thiophenes

2-Fluoro-3-trifluoromethylthiophenes are utilized in domino reactions, where the single fluorine atom can be replaced by various nucleophiles. These reactions have been integrated into domino reactions due to the susceptibility of certain products to undergo [1,3]- and [1,5]-benzyl group migrations under mild conditions, indicating its potential for creating complex organic molecules with specific functional groups (Burger et al., 2001).

General Route to 3-((Trifluoromethyl)thio)benzofurans and Benzothiophenes

A general and facile route to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported, highlighting the broad functional group tolerance and smooth reaction process, which underscores its adaptability in creating compounds for further applications in medicinal and material chemistry (Sheng et al., 2014).

Synthesis of Benzo[b]thiophenes with Selective Estrogen Receptor Modulators

The importance of benzo[b]thiophene derivatives, particularly as selective estrogen receptor modulators, is highlighted through methods involving intramolecular cyclization and aromatic nucleophilic substitution reactions. This showcases the compound's significance in synthesizing biologically active molecules (David et al., 2005).

Fused Tris(thienothiophene)-Based Electron Acceptor for Solar Cells

The design and synthesis of a fused tris(thienothiophene)-based electron acceptor for organic solar cells demonstrate the compound's utility in enhancing solar cell performance. The strong near-infrared absorption and high electron mobility highlight its potential in improving the efficiency of solar energy conversion (Li et al., 2018).

Regioselective Oxidative Coupling Reactions

The compound's utility in facilitating regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids underlines its versatility in synthesizing complex organic molecules, offering a pathway for creating compounds with specific functionalities (Schnapperelle et al., 2011).

Eigenschaften

IUPAC Name |

thiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)9-4-1-3-8(7-9)11(16)10-5-2-6-17-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSMAMMINJXQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

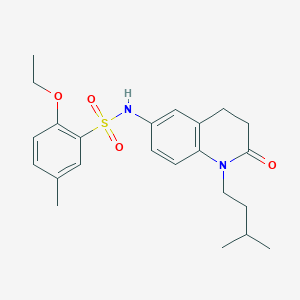

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

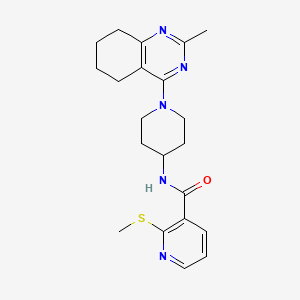

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)

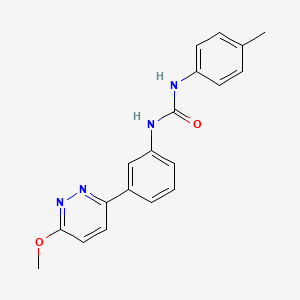

![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)